1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution. Its molecular weight is 264.28 , which is within the range generally favorable for oral bioavailability.
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Preparation Methods
The synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by dehydration of the oxime using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . This method is notable for being metal-free, cost-effective, and highly efficient, with excellent yields of up to 99% .
Chemical Reactions Analysis
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups such as halides or nitro groups are introduced. Common reagents used in these reactions include formic acid, hydroxylamine hydrochloride, and orthophosphoric acid.
Scientific Research Applications
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, a new class of fungicides.
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound has similar structural features but different biological activities and applications. The uniqueness of this compound lies in its diverse range of applications and its ability to serve as a versatile precursor for the synthesis of various functional groups and biologically active molecules.
Properties
IUPAC Name |
1,3-diphenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDDCLPBNWLJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357213 | |
Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77169-12-1 | |
Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives in medicinal chemistry?
A1: Research suggests that derivatives of this compound exhibit promising biological activities, particularly as α-glucosidase inhibitors [] and antimicrobial agents [].
- α-Glucosidase Inhibition: Compounds like 2,5-Bis(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole, synthesized using this compound as a starting material, showed potent α-glucosidase inhibitory activity in vitro []. This finding highlights the potential of these derivatives in developing new treatments for type 2 diabetes.
- Antimicrobial Activity: Another study demonstrated that 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, also synthesized from this compound, exhibited good antimicrobial activity []. This discovery suggests potential applications in developing novel antimicrobial agents.
Q2: How is the structure of this compound derivatives linked to their biological activity?
A2: Structure-activity relationship (SAR) studies provide valuable insights into how structural modifications influence the biological activity of compounds. In the context of this compound derivatives:
- α-Glucosidase Inhibition: Research utilizing molecular docking and computational studies suggests that the electrophilicity index of the derivatives plays a significant role in their α-glucosidase inhibitory activity []. Modifications impacting this electronic property could lead to variations in potency.
- Antimicrobial and Antioxidant Activities: While specific SAR details weren't elaborated upon in the provided research regarding the antimicrobial and antioxidant activities of the synthesized pyrazolone derivative [], it's plausible that the presence of the diphenylpyrazole moiety contributes to these activities. Further research exploring various substitutions on the pyrazolone ring could elucidate the SAR for these properties.
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